2-Bromo-5-fluoroquinoxaline

Description

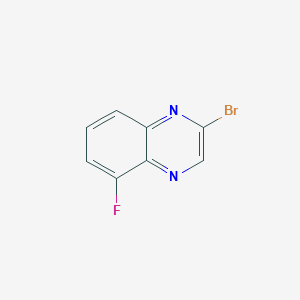

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoroquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYONGLGECTXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171338-66-0 |

Source

|

| Record name | 2-bromo-5-fluoroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluoroquinoxaline and Analogous Halogenated Quinoxalines

Classical and Conventional Synthetic Approaches

Traditional methods for constructing the quinoxaline (B1680401) ring system have been established for over a century and remain fundamental in organic synthesis. These approaches typically involve the formation of the pyrazine (B50134) ring onto a pre-existing benzene (B151609) derivative.

The most classic and direct route to the quinoxaline core is the condensation reaction between an ortho-phenylenediamine (OPD) and a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. researchgate.netnih.govchim.it This reaction, first reported independently by Körner and Hinsberg, forms the pyrazine ring in a single, efficient step. nih.gov To produce a specifically substituted quinoxaline like 2-Bromo-5-fluoroquinoxaline, this method would necessitate a correspondingly substituted diamine, namely 4-bromo-2-fluoro-1,2-phenylenediamine.

The reaction mechanism proceeds through initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and dehydration to yield the aromatic quinoxaline ring. The presence of electron-withdrawing groups, such as halogens, on the ortho-phenylenediamine ring can influence the reaction kinetics, often increasing the yield and reducing the reaction time compared to unsubstituted OPD. rsc.org While effective, these reactions have traditionally required conditions such as high temperatures and the use of acid catalysts. nih.gov

An alternative to building the halogenated ring from scratch is to introduce the halogen atoms onto a pre-formed quinoxaline scaffold. Quinoxalines are generally deactivated toward electrophilic substitution due to the electron-withdrawing nature of the pyrazine ring. thieme-connect.de However, direct halogenation is possible under specific conditions.

Direct Bromination: The bromination of the quinoxaline ring can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine in strong acids such as sulfuric or triflic acid. researchgate.net The substitution typically occurs on the benzenoid ring at positions 5 and 8, which possess the highest electron density. thieme-connect.de For instance, the bromination of quinoxalin-2(1H)-one with bromine in acetic acid predominantly yields the 6-bromo derivative. thieme-connect.de

Direct Fluorination: Direct C-H fluorination is a more recent and challenging transformation. Modern methods often employ palladium catalysis. For example, a Pd(OAc)₂/TFA catalytic system can achieve regioselective ortho-fluorination of N-heterocyclic directing groups, including quinoxaline, using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov Such methods represent a powerful tool for late-stage functionalization, allowing for the introduction of fluorine after the core heterocyclic structure is assembled.

Synthesizing the target compound from precursors that already contain the requisite halogens is a highly effective and common strategy. This approach offers better control over the final substitution pattern. For the synthesis of this compound, a key starting material is 2-bromo-5-fluoroaniline (B94856). chemicalbook.comgoogle.com

The synthesis of this precursor can be achieved through a multi-step sequence starting from 4-fluoroaniline, which undergoes acylation, nitration, replacement of the acetamido group with bromine, and subsequent reduction of the nitro group to yield 2-bromo-5-fluoroaniline. google.com Alternatively, it can be prepared by the reduction of 2-bromo-5-fluoronitrobenzene using reagents like iron powder in acetic acid. chemicalbook.com Once the 2-bromo-5-fluoroaniline is obtained, it can be further elaborated. A common pathway involves the oxidative cyclization with α-haloketones or the condensation with 1,2-dicarbonyl compounds, analogous to the classical methods, to form the desired quinoxaline ring. chim.itekb.eg

Advanced and Green Chemistry Synthetic Protocols

In response to the need for more efficient, sustainable, and environmentally benign chemical processes, a range of advanced synthetic protocols has been developed for quinoxaline synthesis.

Catalysis offers a powerful means to enhance reaction rates, improve yields, and enable novel transformations under milder conditions.

Metal-Catalyzed Systems: A variety of transition metals have been employed to catalyze quinoxaline synthesis. These methods often allow for the use of more diverse and readily available starting materials.

Palladium and Copper-based Catalysts: Palladium and copper catalysts are widely used in cross-coupling reactions to functionalize the quinoxaline core. researchgate.net

Iron-based Catalysts: Iron-catalyzed transfer hydrogenative condensation provides a one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. nih.gov In this process, the alcohol serves as both the hydrogen donor (to reduce the nitro group) and the carbonyl precursor, with water as the only byproduct. nih.gov

Manganese-based Catalysts: Earth-abundant manganese pincer complexes have been developed for the acceptorless dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols to form quinoxalines, releasing only hydrogen gas and water. acs.org

Interactive Table 1: Selected Metal-Catalyzed Systems for Quinoxaline Synthesis

| Catalyst System | Reactants | Reaction Type | Advantage |

|---|---|---|---|

| Iron Tricarbonyl Complex | 2-Nitroanilines + Vicinal Diols | Transfer Hydrogenative Condensation | One-pot, atom-economical, uses readily available starting materials. nih.gov |

| Manganese Pincer Complex | 1,2-Diaminobenzene + 1,2-Diols | Dehydrogenative Coupling | Uses earth-abundant metal, environmentally benign byproducts (H₂O, H₂). acs.org |

| Ruthenium/Chiral Phosphoric Acid | Quinoxalines + H₂ | Asymmetric Hydrogenation | Produces chiral tetrahydroquinoxalines with high enantioselectivity. acs.org |

| Pd(OAc)₂/NFSI | Quinoxalines | C-H Fluorination | Allows for direct, late-stage fluorination of the quinoxaline core. nih.gov |

Organocatalytic Systems: Organocatalysis avoids the use of potentially toxic and expensive metals. One strategy involves the use of versatile α-nitro epoxides as precursors, which can be generated in situ from nitro olefins via organocatalytic epoxidation and then condensed with o-phenylenediamines to afford quinoxalines in a one-pot process. researchgate.net Another novel approach uses a thiol-based organophotocatalyst that, when photoexcited, mediates a tandem oxidative cyclization to produce quinoxalines. rsc.org

The use of alternative energy sources like microwave irradiation and ultrasound has become a key tool in green chemistry to accelerate organic reactions.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for quinoxaline synthesis, often from hours to minutes, while providing excellent product yields. tandfonline.come-journals.in The condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds under microwave irradiation, sometimes in solvent-free media or using green solvents like polyethylene (B3416737) glycol (PEG), exemplifies this efficiency. tandfonline.come-journals.inudayton.edu This rapid, high-yield methodology is a significant improvement over conventional heating methods that often require prolonged reaction times and harsher conditions. udayton.eduudayton.edu

Ultrasonic Irradiation: Ultrasound provides mechanical energy that creates acoustic cavitation in the reaction medium, leading to the formation of localized high-temperature and high-pressure zones. This phenomenon can significantly enhance reaction rates and yields. The synthesis of quinoxalines via the condensation of o-phenylenediamines and dicarbonyl compounds has been shown to be highly efficient under ultrasonic irradiation, often at room temperature and without the need for a catalyst. tandfonline.comscielo.briaea.org This approach offers advantages of mild conditions, simple work-up, and short reaction times. niscpr.res.in

Interactive Table 2: Comparison of Conventional vs. Advanced Energy Sources for Quinoxaline Synthesis

| Reaction | Method | Reaction Time | Yield |

|---|---|---|---|

| Chalcone-Quinoxaline Synthesis | Conventional Heating | 5 - 20 hours | 30% - 55% |

| Chalcone-Quinoxaline Synthesis | Ultrasonic Irradiation | 30 - 90 minutes | 65% - 88% uomustansiriyah.edu.iq |

| Diamine + Dicarbonyl Condensation | Conventional Heating | Several hours | Moderate |

| Diamine + Dicarbonyl Condensation | Microwave Irradiation | ~3.5 minutes | 80% - 90% e-journals.in |

| Diamine + Dicarbonyl Condensation | Ultrasonic Irradiation (catalyst-free) | ~60 minutes | ~98% scielo.br |

Aqueous Media and Solvent-Free Reaction Conditions

The development of environmentally benign synthetic protocols has led to a surge in interest in using aqueous media or solvent-free conditions for the synthesis of quinoxaline derivatives. These methods not only reduce the reliance on hazardous organic solvents but also often simplify work-up procedures and improve reaction efficiency.

The condensation of 1,2-diamines with α-halo ketones or 1,2-dicarbonyl compounds is a primary route to quinoxalines. Research has shown that this reaction can be effectively carried out in water, sometimes at elevated temperatures, without the need for any catalyst. nih.govnih.gov For instance, the treatment of various o-phenylenediamines with substituted phenacyl bromides in water at 80°C can yield the corresponding quinoxalines in moderate to high yields. nih.gov This approach is lauded for its simplicity and for avoiding the use of catalysts or co-catalysts. nih.gov

Solvent-free, or neat, reaction conditions represent another cornerstone of green chemistry applied to quinoxaline synthesis. Microwave irradiation has been successfully employed to synthesize 6-substituted quinoxalines without solvents or catalysts, resulting in good yields and significantly reduced reaction times. sapub.org Mechanochemical methods, such as using a mini cell homogenizer, have also been developed for the catalyst-free and solvent-free synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds, often achieving quantitative yields in minutes. nih.gov

Various catalysts have been explored to enhance these green methodologies. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. Examples include nano-Fe₃O₄ in aqueous media and silica (B1680970) nanoparticles under solvent-free conditions. Current time information in Bangalore, IN. The use of such catalysts often allows the reactions to proceed at room temperature with high efficiency. Current time information in Bangalore, IN.

Table 1: Examples of Green Synthetic Conditions for Quinoxalines This table is generated based on data from the text and provides illustrative examples.

| Reactants | Conditions | Catalyst | Yield | Reference |

| o-Phenylenediamine (B120857), Phenacyl bromide | Water, 80°C | None | Moderate to High | nih.gov |

| 4-Substituted o-phenylenediamines, 1,2-Diketones | Microwave, Solvent-free | None | Good | sapub.org |

| Aromatic 1,2-diamines, 1,2-Dicarbonyls | Homogenization, Solvent-free | None | Quantitative | nih.gov |

| o-Phenylenediamines, 1,2-Diketones | Aqueous media, Room Temp. | Nano-Fe₃O₄ | Good to Excellent | Current time information in Bangalore, IN. |

| 1,2-Diamines, 1,2-Diketones | Solvent-free, Room Temp. | Silica Nanoparticles | High | Current time information in Bangalore, IN. |

One-Pot and Multicomponent Reaction Strategies for Complex Scaffold Construction

One-pot and multicomponent reactions (MCRs) are powerful strategies that enhance synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.net This approach is highly valuable for constructing complex molecular scaffolds like those found in functionalized quinoxalines.

A common one-pot strategy involves the in situ generation of a reactive intermediate. For example, quinoxalines can be synthesized from styrenes and o-phenylenediamines in a one-pot process where the styrene (B11656) is first converted to an α-bromo ketone intermediate, which then condenses with the diamine. acgpubs.org Similarly, α-hydroxy ketones can be oxidized in situ to the corresponding dicarbonyl compound, which then reacts with a diamine to form the quinoxaline ring. nih.gov Iron-catalyzed transfer hydrogenative condensation allows for the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, where the nitro group is reduced and the diol is oxidized concurrently within the catalytic cycle. nih.gov

Multicomponent reactions, particularly those involving isocyanides, have emerged as a versatile tool for creating diverse quinoxaline libraries. researchgate.netacs.org These reactions assemble complex products from three or more starting materials in a single step, offering high atom and step economy. researchgate.net For instance, MCRs have been developed for the synthesis of polyfunctionalized fused heterocyclic systems, including dihydrofuro[3′,4′:5,6]pyrido[3,2-f]quinoxalines from tetronic acid, quinoxaline-6-amine, and various aryl aldehydes. nih.gov These strategies are instrumental in medicinal chemistry for rapidly generating libraries of novel compounds for biological screening. researchgate.net

Regioselective Synthesis and Functionalization Pathways

The synthesis of a specifically substituted compound like this compound relies on precise control of regiochemistry. The primary strategy for achieving this specific substitution pattern involves the classic condensation of a pre-functionalized aromatic diamine with a suitable dicarbonyl compound. sapub.org

For this compound, the key starting material would be 4-bromo-2-fluoro-1,2-phenylenediamine . The positions of the bromo and fluoro substituents on this diamine precursor directly dictate their final positions on the quinoxaline ring. The synthesis of this specific diamine is not explicitly detailed in the provided sources, but it can be inferred from established methods for preparing halogenated anilines. A plausible route could start from m-fluorobenzotrifluoride, which undergoes nitration to 5-fluoro-2-nitrobenzotrifluoride, followed by reduction to 5-fluoro-2-aminobenzotrifluoride, and finally a Sandmeyer-type reaction (diazotization and bromination) to yield 2-bromo-5-fluorobenzotrifluoride. google.com Subsequent nitration and reduction steps would be required to introduce the second amino group and arrive at the target diamine.

Once the 4-bromo-2-fluoro-1,2-phenylenediamine is obtained, its condensation with glyoxal would yield 5-bromo-7-fluoroquinoxaline. To obtain the target this compound, a different dicarbonyl precursor or a subsequent functionalization step would be necessary. An alternative and more direct approach involves the condensation of 3-fluoro-1,2-phenylenediamine with an α-bromo-α-ketoester followed by cyclization and subsequent transformations.

Direct halogenation of the quinoxaline ring itself can be challenging due to issues with regioselectivity. However, methods for direct C-H bond functionalization are evolving. For instance, specific bromination of quinoxalin-2(1H)-ones at the C3 position has been achieved using reagents like N-bromosuccinimide (NBS). chim.it Achieving specific halogenation at the C2 and C5 positions of an unsubstituted quinoxaline core via direct methods would require sophisticated directing group strategies.

Quinoxaline N-oxides, particularly the 1,4-dioxides, are highly versatile intermediates in organic synthesis and are known for their wide range of biological activities. mdpi.comnih.gov Their synthesis and subsequent chemical transformations provide access to a vast array of functionalized quinoxaline derivatives that would be difficult to obtain through other routes. nih.gov

The most prominent method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction, which involves the cyclization of benzofuroxans with β-dicarbonyl compounds, enamines, or other activated methylene (B1212753) compounds. nih.govmdpi.com This method allows for the introduction of various substituents at the C2 and C3 positions of the quinoxaline core. mdpi.com The regioselectivity of the reaction, especially when using monosubstituted benzofuroxans, is a critical aspect that influences the final substitution pattern of the product. nih.gov

The N-oxide functional groups significantly activate the quinoxaline ring, facilitating various chemical transformations. nih.gov A key feature is the enhanced reactivity towards nucleophilic substitution. Halogen atoms or other leaving groups at positions 2, 3, 6, and 7 are readily displaced by nucleophiles under mild conditions. nih.gov Furthermore, the N-oxide groups can be selectively or fully reduced to the parent quinoxaline. They can also direct functionalization at adjacent positions; for example, the transformation of alkyl groups at the C2 position can be facilitated by the presence of the N-oxide. mdpi.comresearchgate.net This high reactivity makes quinoxaline 1,4-dioxides powerful intermediates for elaborating the quinoxaline scaffold. nih.gov

Table 2: Key Reactions Involving Quinoxaline 1,4-Dioxides This table is generated based on data from the text and provides illustrative examples.

| Reaction Type | Description | Significance | Reference |

| Synthesis (Beirut Reaction) | Cyclization of a benzofuroxan (B160326) with an enamine or β-dicarbonyl compound. | Primary method to form the quinoxaline 1,4-dioxide core with C2/C3 substitution. | nih.govmdpi.com |

| Nucleophilic Substitution | Displacement of halogens or other leaving groups at positions 2, 3, 6, or 7. | The N-oxides activate the ring, allowing for easy introduction of various nucleophiles. | nih.gov |

| Reduction | Removal of one or both N-oxide oxygen atoms to form mono-N-oxides or the parent quinoxaline. | Access to different oxidation states of the quinoxaline core. | witpress.com |

| Side-Chain Functionalization | Transformation of alkyl or acyl groups attached to the quinoxaline core. | Enables further diversification of the molecule, for example, via bromination and subsequent substitution of an acetyl group. | mdpi.com |

| Rearrangements | The N-oxide core can undergo rearrangements under certain conditions (e.g., acidic). | Can lead to the formation of other heterocyclic systems, expanding synthetic possibilities. | nih.gov |

Derivatization from Pre-Functionalized Quinoxaline Cores

The chemical modification of an existing, pre-functionalized quinoxaline core is a fundamental strategy for creating analogues and exploring structure-activity relationships. For a molecule like this compound, the bromine atom at the C2 position is a prime site for derivatization via nucleophilic aromatic substitution (SNAr) reactions.

The presence of the nitrogen atoms in the pyrazine ring activates the C2 and C3 positions towards nucleophilic attack. Consequently, the C2-bromo substituent can be displaced by a variety of nucleophiles. These include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkyl quinoxaline derivatives, respectively. The reactivity can be further enhanced if the quinoxaline is in its N-oxide form. nih.gov For example, studies on 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) have shown that the chlorine atom can be readily substituted, forming the basis for libraries of compounds with diverse functionalities. nih.gov

Beyond simple substitution, the halogen atom can be utilized in transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings, among others, would allow for the formation of C-C bonds, linking aryl, vinyl, or alkynyl groups to the C2 position of the quinoxaline scaffold. This approach dramatically increases the molecular complexity and provides access to a wide range of novel derivatives. The development of direct C-H functionalization methods also offers a powerful alternative for derivatization, allowing for the introduction of alkyl, aryl, or other groups at specific positions, often at the C3 position of quinoxalin-2-one systems, without the need for a pre-installed halogen. chim.itmdpi.com

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Fluoroquinoxaline

Nucleophilic Substitution Reactions Involving the Bromine and Fluorine Substituents

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated quinoxalines due to the electron-deficient nature of the heterocyclic core. In 2-Bromo-5-fluoroquinoxaline, two potential sites exist for nucleophilic attack: the carbon atom bearing the bromine at the 2-position and the carbon bearing the fluorine at the 5-position.

The reactivity of halogens in SNAr reactions is generally governed by the electronegativity of the halogen, which facilitates the initial attack of the nucleophile—the rate-determining step. The established order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. acs.org This is contrary to SN2 reactions where bond strength is a determining factor. acs.org The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. thieme-connect.de

In the case of this compound, the bromine atom is located at the 2-position of the electron-poor pyrazine (B50134) ring. Halogens at the 2- and 3-positions of the quinoxaline (B1680401) scaffold are known to be readily displaced by nucleophiles. Conversely, the fluorine atom is situated on the benzene (B151609) ring at the 5-position. While the fluorine is inherently a better leaving group in SNAr reactions, its position on the carbocyclic ring, which is less electron-deficient than the pyrazine ring, modulates its reactivity.

Studies on related halo-quinoxalines suggest that the substitution of halogens on the pyrazine ring is generally facile. For instance, 2-chloroquinoxaline (B48734) has been shown to preferentially undergo SNAr at the chlorine position. researchgate.net Furthermore, research on 6-fluoroquinoxalines demonstrates their ability to undergo nucleophilic substitution with amines. nih.gov In instances of di-halogenated quinoxalines where one halogen is on the pyrazine ring and the other is on the benzene ring, selective substitution can often be achieved. Given that the 2-position of the quinoxaline ring is highly activated towards nucleophilic attack, it is anticipated that the 2-bromo substituent would be more labile than the 5-fluoro substituent under many standard nucleophilic substitution conditions. However, under forcing conditions, or with specific nucleophiles, substitution of the 5-fluoro group is also a possibility, potentially leading to di-substituted products. The reactions of 6,7-difluoroquinoxalines with various nucleophiles have shown that substitution of one or both fluorine atoms can occur depending on the nature of the nucleophile. researchgate.net

| Nucleophile | Reagent Example | Potential Product(s) |

| Amines | Alkylamines, Arylamines | 2-Amino-5-fluoroquinoxalines |

| Alkoxides | Sodium methoxide, Sodium ethoxide | 2-Alkoxy-5-fluoroquinoxalines |

| Thiolates | Sodium thiophenoxide | 2-Thioether-5-fluoroquinoxalines |

Cross-Coupling Chemistry: Palladium-Catalyzed (e.g., Suzuki-Miyaura, Heck, Sonogashira) and Other Metal-Mediated C-C, C-N, C-O Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-aromatics, and this compound is an excellent substrate for such transformations. The differential reactivity of the C-Br and C-F bonds under these catalytic conditions allows for selective functionalization. Generally, the order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > Cl >> F. This reactivity trend is opposite to that observed in SNAr reactions and is based on the ease of oxidative addition of the C-X bond to the Pd(0) catalyst.

Given this reactivity pattern, the C-Br bond at the 2-position of this compound is expected to be the exclusive site of reaction in most palladium-catalyzed cross-coupling reactions, leaving the C-F bond at the 5-position intact. This chemoselectivity provides a reliable strategy for the synthesis of a wide array of 2-substituted-5-fluoroquinoxalines.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl halide with an organoboron reagent. The reaction of this compound with various aryl or vinyl boronic acids or their esters, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃), would selectively yield 2-aryl(or vinyl)-5-fluoroquinoxalines. snnu.edu.cnmdpi.comtcichemicals.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond at a vinylic position. wikipedia.org Reacting this compound with alkenes such as acrylates or styrenes, under standard Heck conditions (Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like Et₃N), would result in the formation of 2-alkenyl-5-fluoroquinoxalines. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This coupling reaction involves the formation of a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nrochemistry.comorganic-chemistry.orgnih.gov The Sonogashira coupling of this compound would selectively afford 2-alkynyl-5-fluoroquinoxalines.

Buchwald-Hartwig Amination (C-N Bond Formation): This palladium-catalyzed reaction allows for the formation of C-N bonds between an aryl halide and an amine. libretexts.org Employing this methodology with this compound and a primary or secondary amine would selectively produce 2-amino-5-fluoroquinoxaline derivatives.

C-O Bond Formation: Palladium-catalyzed C-O bond formation, a variation of the Buchwald-Hartwig reaction, can be used to synthesize aryl ethers from aryl halides and alcohols or phenols. beilstein-journals.org This would allow for the synthesis of 2-aryloxy- or 2-alkoxy-5-fluoroquinoxalines from this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-fluoroquinoxaline |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Alkenyl-5-fluoroquinoxaline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5-fluoroquinoxaline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(Dialkyl/Aryl)amino-5-fluoroquinoxaline |

| C-O Coupling | Alcohol/Phenol | Pd(OAc)₂, Xantphos, K₂CO₃ | 2-Alkoxy/Aryloxy-5-fluoroquinoxaline |

Electrophilic Aromatic Substitution and Directed Functionalization on the Quinoxaline Ring

The quinoxaline ring system is electron-deficient and, therefore, generally deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration or halogenation require harsh conditions. researchgate.net When EAS does occur, it takes place on the benzene portion of the ring system. In this compound, the site of further electrophilic attack will be determined by the directing effects of the existing substituents and the inherent reactivity of the quinoxaline nucleus.

The fluorine atom at the 5-position is a deactivating but ortho-, para-directing group due to a combination of its inductive electron-withdrawing effect and resonance electron-donating effect. chemistrytalk.org The pyrazine ring, with its two nitrogen atoms and the bromo substituent, exerts a strong deactivating, electron-withdrawing effect on the entire molecule, directing incoming electrophiles away from it.

Considering these factors, an incoming electrophile would preferentially substitute at the positions ortho or para to the fluorine atom that are not part of the pyrazine ring. The positions on the benzene ring are 5-F, 6-H, 7-H, and 8-H. The fluorine is at position 5. The ortho positions to the fluorine are 6. The para position is 8. Therefore, electrophilic substitution would be expected to occur primarily at the 8-position, and to a lesser extent, the 6-position. The 7-position is meta to the fluorine and would be less favored. For example, nitration of this compound under forcing conditions would likely yield 2-Bromo-5-fluoro-8-nitroquinoxaline as the major product.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-5-fluoro-8-nitroquinoxaline |

| Bromination | Br₂/FeBr₃ | 2,8-Dibromo-5-fluoroquinoxaline |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid |

Radical Reaction Pathways and Photoinduced Chemical Processes

The study of radical and photochemical reactions of quinoxaline derivatives has revealed pathways for functionalization that are distinct from ionic reactions. Quinoxalines can participate in photoinduced processes, often involving the generation of reactive oxygen species (ROS) such as the superoxide (B77818) radical anion (O₂⁻) when irradiated in the presence of oxygen. mdpi.com This occurs through an electron transfer from the excited state of the quinoxaline molecule to molecular oxygen. mdpi.com Such processes can lead to subsequent oxidative degradation or transformation of the quinoxaline or other molecules in the system.

Direct radical functionalization of the quinoxaline ring is also possible. For instance, protonated quinoxalines are electron-deficient and can react with alkyl radicals that have nucleophilic character. thieme-connect.de This suggests that under acidic conditions and in the presence of a radical source, this compound could potentially undergo homolytic aromatic substitution on the benzene ring.

Furthermore, some modern synthetic methods employ radical intermediates for the functionalization of quinoxalinones. acs.org While not directly applicable to this compound itself without prior modification, these studies highlight the amenability of the quinoxaline scaffold to radical-mediated transformations.

Photochemical reactions of quinoxalin-2-ones, which can be accessed from 2-haloquinoxalines, have been shown to yield reductive dimers or reduced products upon irradiation in the presence of amines. rsc.org This indicates that the pyrazine ring of the quinoxaline system is photo-reactive. It is conceivable that this compound could undergo photoreduction or other photochemical transformations upon UV irradiation, potentially involving the C-Br bond.

Ring-Opening, Ring-Closing, and Rearrangement Reactions of the Quinoxaline Heterocycle

The quinoxaline ring system, while aromatic, can undergo skeletal transformations such as ring-opening, ring-closing, and rearrangement reactions, particularly under specific reaction conditions or when appropriately substituted. These reactions often lead to the formation of other heterocyclic systems.

A notable rearrangement of the quinoxaline scaffold is its conversion to benzimidazole (B57391) derivatives. For example, certain quinoxalinone derivatives can undergo acid-catalyzed rearrangement to yield 2-substituted benzimidazoles. rsc.org This transformation involves the contraction of the pyrazine ring. Similarly, reactions of 3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones with reagents like o-phenylenediamine (B120857) or hydrazine (B178648) hydrate (B1144303) in refluxing acetic acid have been reported to cause a contraction of the pyrazine ring to form 2-benzimidazoloquinoxalines. sapub.org

Ring-opening reactions of the quinoxaline ring are less common but can be induced. For instance, oxidative cleavage can break open the pyrazine ring. Conversely, ring-closing reactions are fundamental to many quinoxaline syntheses, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.org Annulation reactions, where a new ring is fused to the quinoxaline core, are also a known transformation pathway. For example, Friedlander-type reactions with 2-aminobenzaldehyde (B1207257) can be used to construct new heterocyclic rings onto the quinoxaline framework, leading to complex polycyclic systems. nih.gov

UV irradiation of 1,5-benzodiazepine derivatives has been shown to result in an oxidative ring contraction to form a 2-benzoyl-3-methylquinoxaline, demonstrating an interconversion between different heterocyclic systems. sapub.org While specific examples starting from this compound are not prevalent in the literature, these established reactivity patterns for the quinoxaline core suggest that it could serve as a precursor for various other heterocyclic structures through carefully chosen reaction sequences.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and for probing the electronic environment of specific nuclei like ¹⁹F and ¹⁵N.

Proton (¹H) and Carbon (¹³C) NMR

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the quinoxaline (B1680401) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the fluorine atom. The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling, would reveal the connectivity between adjacent protons (J-coupling). The coupling constants would also provide information about the spatial relationship between protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would provide critical information about the electronic environment of each carbon, with carbons bonded to electronegative atoms (N, Br, F) appearing at characteristic downfield positions.

A representative, though hypothetical, data table for these NMR analyses is shown below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-Bromo-5-fluoroquinoxaline

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~140-145 |

| C3 | ~8.7 - 8.9 | ~145-150 |

| C5 | - | ~158-162 (d, ¹JCF) |

| C6 | ~7.4 - 7.6 | ~115-120 (d, ²JCF) |

| C7 | ~7.7 - 7.9 | ~125-130 (d, ³JCF) |

| C8 | ~7.5 - 7.7 | ~118-123 (d, ⁴JCF) |

| C4a | - | ~138-142 |

| C8a | - | ~140-144 |

Note: 'd' denotes a doublet, and JCF represents the coupling constant between carbon and fluorine.

Heteronuclear NMR (e.g., ¹⁹F NMR, ¹⁵N NMR) for Halogen and Nitrogenous Systems

¹⁹F NMR: This technique is highly specific for the fluorine atom. A single signal would be expected for the fluorine at the C5 position. Its chemical shift would be a sensitive indicator of the electronic environment within the quinoxaline ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H6 and H8).

¹⁵N NMR: While less common, ¹⁵N NMR could provide direct information about the electronic state of the two nitrogen atoms in the pyrazine (B50134) ring, helping to fully characterize the heterocyclic system.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons (e.g., H6-H7, H7-H8).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal directly to the carbon signal to which it is attached.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks would include C-H stretching for the aromatic protons, C=N and C=C stretching vibrations within the quinoxaline ring structure, and C-F and C-Br stretching vibrations at lower frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. The symmetric breathing modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum.

A hypothetical data table summarizing key vibrational frequencies is presented below.

Table 2: Hypothetical FT-IR and Raman Vibrational Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3050-3150 | Aromatic C-H stretching | FT-IR, Raman |

| 1550-1620 | C=C/C=N aromatic ring stretching | FT-IR, Raman |

| 1200-1280 | C-F stretching | FT-IR |

| 1000-1100 | Aromatic ring breathing mode | Raman |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for probing the electronic structure and photophysical properties of molecules. These methods provide insights into the electronic transitions, energy levels, and de-excitation pathways of photoexcited species. For quinoxaline derivatives, these properties are heavily influenced by the nature and position of substituents on the aromatic core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectra of quinoxaline derivatives typically exhibit distinct absorption bands corresponding to different electronic transitions.

Generally, two main absorption regions are observed for quinoxaline-based compounds. scholaris.ca The bands at shorter wavelengths (typically 250–300 nm) are assigned to π–π* transitions within the aromatic system. scholaris.ca A second set of bands at longer wavelengths (around 350–400 nm) is attributed to n–π* electronic transitions, which involve the non-bonding electrons of the nitrogen atoms in the pyrazine ring. scholaris.ca The position and intensity of these absorption maxima can be shifted by the introduction of substituents. For instance, the addition of electron-rich groups can lead to a red-shift (bathochromic shift) in the absorption peak due to increased intramolecular charge transfer. scholaris.ca

While specific experimental UV-Vis data for this compound is not detailed in the available research, the expected absorption characteristics can be inferred from related quinoxaline derivatives. The presence of the bromine and fluorine atoms, both being halogens, would influence the electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Quinoxaline Derivatives

| Compound/Derivative | Solvent | Absorption Maxima (λ_max) | Transition Type | Reference |

| Quinoxaline-based compounds | Tetrahydrofuran (THF) | ~250-300 nm | π–π | scholaris.ca |

| Quinoxaline-based compounds | Tetrahydrofuran (THF) | ~350-400 nm | n–π | scholaris.ca |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | Dimethylsulfoxide (DMSO) | 294 nm, 342 nm, 396 nm | Not specified | researchgate.net |

For this compound, one would anticipate absorption bands in both the UV-C and UV-A regions, characteristic of the quinoxaline scaffold's π–π* and n–π* transitions.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides information about the emission of light from a substance that has absorbed light. It is a valuable tool for studying the photophysical properties of molecules, including their emission wavelengths and quantum yields. Many quinoxaline derivatives are known to be fluorescent, with applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netresearchgate.nettandfonline.com

The emission properties are intrinsically linked to the electronic structure and the nature of the lowest excited state. Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

Studies on various quinoxaline derivatives show emission maxima ranging from the deep blue to the green-yellow region of the spectrum, depending on the molecular structure and solvent environment. scholaris.catandfonline.com For example, some dialkynyl-quinoxalines exhibit emission maxima between 386 nm and 539 nm in chloroform. tandfonline.com The fluorescence of quinoxaline derivatives has been harnessed for applications such as interfacial layers in quantum dot light-emitting diodes (QLEDs). researchgate.net

Specific fluorescence data for this compound is not available in the cited literature. However, based on the behavior of analogous compounds, it is expected to be fluorescent. The actual emission wavelength and intensity would depend on factors like the solvent polarity and the efficiency of intersystem crossing to the triplet state, a process that can be enhanced by the heavy bromine atom (heavy-atom effect).

Table 2: Representative Fluorescence Emission Data for Quinoxaline Derivatives

| Compound/Derivative | Solvent | Excitation Wavelength (λ_ex) | Emission Maxima (λ_em) | Reference |

| Quinoxaline-based compounds (1-4) | Tetrahydrofuran (THF) | Not specified | ≤ 425 nm | scholaris.ca |

| Dialkynyl-quinoxaline derivatives (4b, 4c) | Chloroform | Not specified | 386 nm - 539 nm | tandfonline.com |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | Dimethylsulfoxide (DMSO) | 350 nm | ~450 nm - 500 nm | researchgate.net |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For this compound (molecular formula C₈H₄BrFN₂), the calculated monoisotopic mass is approximately 225.95 Da. A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern for the molecular ion peak (M⁺), which will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks). whitman.edumiamioh.edu This signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would proceed through the cleavage of the weakest bonds. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the loss of HX (where X is the halogen). miamioh.edu For quinoxaline structures, fragmentation often involves the pyrazine ring.

Expected Fragmentation Pattern for this compound:

Molecular Ion (M⁺): A strong pair of peaks around m/z 226 and 228, with nearly 1:1 intensity ratio.

Loss of Br: A fragment corresponding to [M-Br]⁺ at m/z 147.

Loss of HCN: The quinoxaline ring can lose a molecule of hydrogen cyanide, leading to fragments such as [M-HCN]⁺.

Loss of F or HF: Loss of a fluorine radical (19 Da) or hydrogen fluoride (B91410) (20 Da) are also possible fragmentation pathways for fluorinated compounds. whitman.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₈H₄⁷⁹BrFN₂]⁺ | ~226 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ | [C₈H₄⁸¹BrFN₂]⁺ | ~228 | Molecular ion with ⁸¹Br isotope |

| [M-Br]⁺ | [C₈H₄FN₂]⁺ | ~147 | Loss of a bromine radical |

| [M-HCN]⁺ | [C₇H₃BrFN]⁺ | ~199/201 | Loss of hydrogen cyanide from the pyrazine ring |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection in Photoinduced Reactions

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. libretexts.org While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, EPR can be a powerful tool to investigate its behavior in photoinduced reactions where radical intermediates may be formed.

Studies on other quinoxaline derivatives have shown that upon UV irradiation, they can generate reactive radical species. researchgate.netnih.gov A common experimental approach is to use a spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which reacts with short-lived radicals to form more stable radical adducts that can be readily detected by EPR. nih.govplos.org

Research on fused-ring quinoxalines has demonstrated that their photoexcited states can interact with molecular oxygen through an electron transfer process, generating a superoxide (B77818) radical anion (O₂⁻•). researchgate.netnih.gov This species can then be detected as a DMPO-OOH adduct by EPR. nih.gov Further reactions in solvents like DMSO can lead to the formation of other radicals, such as methyl (•CH₃) radicals, which are also detectable by EPR after spin trapping. researchgate.netnih.gov

If this compound were subjected to UVA irradiation in the presence of oxygen and a spin trap, it is plausible that it would generate radical intermediates. The heavy bromine atom could potentially influence the efficiency of forming the excited triplet state, which is often implicated in such photoreactions. EPR spectroscopy would be the definitive method to identify the specific nature of any paramagnetic species formed, such as superoxide anions or carbon-centered radicals derived from the quinoxaline structure. nih.govresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. This comparison serves as a crucial check for the purity and confirmation of the molecular formula of a synthesized compound. rsc.orgresearchgate.net

For this compound, the molecular formula is C₈H₄BrFN₂. The theoretical elemental composition can be calculated using the atomic weights of its constituent elements.

Molecular Formula: C₈H₄BrFN₂

Molecular Weight: 227.04 g/mol

Atomic Weights: C ≈ 12.011, H ≈ 1.008, Br ≈ 79.904, F ≈ 18.998, N ≈ 14.007

Calculation:

%C = (8 * 12.011 / 227.04) * 100 ≈ 42.31%

%H = (4 * 1.008 / 227.04) * 100 ≈ 1.78%

%N = (2 * 14.007 / 227.04) * 100 ≈ 12.34%

%Br = (79.904 / 227.04) * 100 ≈ 35.19%

%F = (18.998 / 227.04) * 100 ≈ 8.37%

In a typical experimental validation, the found percentages for C, H, and N must be within ±0.4% of the calculated values to be considered a successful confirmation of the empirical formula. researchgate.net

Table 4: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 42.31 |

| Hydrogen | H | 1.78 |

| Nitrogen | N | 12.34 |

| Bromine | Br | 35.19 |

| Fluorine | F | 8.37 |

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Fluoroquinoxaline

Quantum Chemical Calculations: Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the properties of molecules like 2-bromo-5-fluoroquinoxaline. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's energy, geometry, and various other characteristics.

Density Functional Theory (DFT) has become a standard and computationally efficient method for investigating the electronic structure of molecules. ntnu.no It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ntnu.no For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict bond lengths, bond angles, and dihedral angles. arxiv.orgresearchgate.net These optimized geometries are crucial for subsequent calculations of electronic properties such as orbital energies and charge distributions. arxiv.org The accuracy of these predictions can be benchmarked against experimental data where available. arxiv.org

Recent advancements in DFT include the development of linear scaling methods and fully differentiable optimization techniques, which enhance computational efficiency, especially for larger systems, and allow for novel applications in materials science and drug discovery. rub.deopenreview.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular parameters. These methods are often used to refine the results obtained from DFT or to benchmark their accuracy. For this compound, high-level ab initio calculations can yield precise values for its electronic energy, dipole moment, and polarizability, offering a deeper understanding of its fundamental quantum mechanical nature.

Molecular Orbital Analysis and Electronic Distribution

The arrangement and energies of molecular orbitals, along with the distribution of electron density, are key to understanding a molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be distributed over the quinoxaline (B1680401) ring system, while the LUMO will also be located on the ring, with significant contributions from the atoms of the pyrazine (B50134) ring. The presence of the electron-withdrawing fluorine atom and the bromine atom will influence the energies and distributions of these frontier orbitals.

Table 1: Theoretical HOMO and LUMO energies for related quinoxaline derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

The distribution of electrical charge within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge, creating a molecular dipole and influencing intermolecular interactions. An electrostatic potential (ESP) map provides a visual representation of this charge distribution. youtube.com

On an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and represent likely sites for nucleophilic attack. youtube.com For this compound, the nitrogen atoms in the quinoxaline ring are expected to be regions of negative electrostatic potential due to their high electronegativity. The hydrogen atoms and the carbon atom attached to the bromine are likely to be areas of positive potential. These maps are invaluable for predicting how the molecule will orient itself when approaching another molecule and for understanding its non-covalent interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net By calculating the energies of reactants, products, transition states, and intermediates, chemists can map out the potential energy surface of a reaction and determine the most likely pathway. researchgate.net

For this compound, computational modeling can be used to study various reactions, such as nucleophilic aromatic substitution (SNA_r). science.gov For instance, in a reaction with a nucleophile, calculations can help determine whether the attack is more favorable at the carbon atom bearing the bromine or at other positions on the quinoxaline ring. These models can elucidate the structure of the transition state and calculate the activation energy, providing quantitative insights into the reaction rate. researchgate.net Such studies are crucial for optimizing reaction conditions and for designing new synthetic routes to functionalized quinoxaline derivatives.

Transition State Characterization and Reaction Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, a key area of interest would be its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the synthesis of complex organic molecules.

Theoretical studies on the Suzuki-Miyaura reaction involving aryl halides and palladium catalysts have detailed the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.org A computational analysis of this compound would involve locating the transition state (TS) for each of these steps. The geometry of the TS, characterized by a single imaginary frequency, represents the highest energy point along the reaction coordinate.

For the oxidative addition of this compound to a palladium(0) catalyst, DFT calculations would model the breaking of the C-Br bond and the formation of new Pd-C and Pd-Br bonds. The reaction energy profile would be mapped by calculating the relative energies of the reactants, transition state, and the resulting Pd(II) intermediate. Such profiles help in determining the rate-determining step of the reaction. A hypothetical reaction energy profile for a key step is illustrated below.

Table 1: Hypothetical Reaction Energy Profile for Oxidative Addition

| Species | Relative Energy (kcal/mol) |

| Pd(0)L2 + this compound | 0.0 |

| Oxidative Addition Transition State | +15.7 |

| Oxidative Addition Product (Pd(II) Complex) | -5.2 |

Note: The energy values are illustrative and based on typical values for similar aryl bromide oxidative additions.

Solvent Effects and Catalytic Cycle Modeling

The inclusion of solvent effects in computational models is crucial for accurately predicting reaction outcomes, as most chemical reactions are performed in solution. The Polarizable Continuum Model (PCM) is a common method used in conjunction with DFT to account for the influence of a solvent's dielectric constant on the geometry and energy of molecules and transition states. researchgate.net

Studies on quinoxaline derivatives have shown that solvent polarity can significantly impact their electronic properties and reactivity. researchgate.net For this compound, theoretical modeling of a catalytic cycle, such as the Suzuki-Miyaura coupling, in different solvents (e.g., toluene, DMF, water) would reveal the solvent's role in stabilizing or destabilizing intermediates and transition states. For instance, a more polar solvent might preferentially stabilize a charged intermediate, thereby lowering the activation energy for a particular step.

Computational modeling of the entire catalytic cycle would involve optimizing the geometry of each reactant, intermediate, transition state, and product in the presence of a solvent field. The resulting free energy profile provides a comprehensive understanding of the reaction's thermodynamics and kinetics under realistic conditions. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. DFT and time-dependent DFT (TD-DFT) methods are routinely used to calculate NMR chemical shifts, vibrational frequencies (FT-IR), and electronic transitions (UV-Vis). eurjchem.com

For this compound, theoretical predictions of its ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would be highly informative. thieme-connect.de By calculating the magnetic shielding tensors of the nuclei, one can predict the chemical shifts. These predicted values can then be correlated with experimental data to confirm the structure of the compound. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or the presence of intermolecular interactions in the experimental sample.

Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental FT-IR spectrum to specific molecular motions. eurjchem.com TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic excitations within the molecule. These predictions are particularly useful for understanding the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.govfrontiersin.org

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Fluoroquinoxaline Derivative

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | 7.85 | 7.90 |

| ¹³C NMR (δ, ppm) | 142.3 | 142.8 |

| ¹⁹F NMR (δ, ppm) | -115.2 | -114.8 |

| FT-IR (C-Br stretch, cm⁻¹) | 680 | 685 |

| UV-Vis (λmax, nm) | 315 | 312 |

Note: The values in this table are for illustrative purposes to show the typical correlation between calculated and experimental data for a related quinoxaline derivative.

Applications of 2 Bromo 5 Fluoroquinoxaline in Advanced Chemical Research and Materials Science

Role as a Building Block and Synthetic Intermediate in Organic Synthesis

The primary application of 2-Bromo-5-fluoroquinoxaline in organic synthesis is as a versatile building block. Its structure allows for the strategic introduction of various functional groups to construct more complex molecular architectures. The differential reactivity of the C-Br and C-F bonds is key to its utility, enabling chemists to perform sequential reactions.

The bromo group at the 2-position is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions. This provides a reliable method for creating new bonds and assembling complex molecules. For instance, analogous to other bromo-heteroaromatic compounds, it can readily participate in Suzuki couplings with boronic acids, Stille couplings with organostannanes, and Buchwald-Hartwig aminations with amines. sigmaaldrich.comossila.com This reactivity is fundamental for synthesizing derivatives with tailored electronic and steric properties.

The fluorine atom at the 5-position primarily serves as an electron-withdrawing group, influencing the reactivity of the entire quinoxaline (B1680401) ring system. While it can undergo nucleophilic aromatic substitution, this typically requires harsher conditions compared to the reactions involving the bromine atom. ossila.com This hierarchy of reactivity allows for selective manipulation of the bromine atom while the fluorine atom remains intact. This compound is therefore a key intermediate for producing substituted fluoroquinoxaline derivatives, which are important scaffolds in medicinal chemistry and materials science. smolecule.comsmolecule.com

Below is a table summarizing the potential synthetic transformations for this compound, highlighting its role as a versatile intermediate.

| Reaction Type | Reagents/Catalysts | Product Type | Purpose |

| Suzuki Coupling | Aryl/Alkyl Boronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl/Alkyl-5-fluoroquinoxalines | Formation of C-C bonds, extending conjugation. sigmaaldrich.com |

| Stille Coupling | Organostannanes (R-SnBu₃), Pd Catalyst | 2-Substituted-5-fluoroquinoxalines | Formation of C-C bonds with various organic groups. koreascience.kr |

| Buchwald-Hartwig Amination | Amines (R-NH₂), Pd Catalyst, Ligand (e.g., BINAP) | 2-Amino-5-fluoroquinoxalines | Formation of C-N bonds, introducing amine functionalities. ossila.com |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | 2-Alkynyl-5-fluoroquinoxalines | Formation of C-C triple bonds, creating linear rigid structures. |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-O⁻, R-S⁻) | 5-Substituted-2-bromoquinoxalines | Replacement of the fluorine atom (typically under forcing conditions). ossila.com |

Development of Novel Ligands in Coordination Chemistry

The quinoxaline scaffold is an effective platform for designing novel ligands for coordination chemistry. The two nitrogen atoms within the pyrazine (B50134) ring of quinoxaline act as a bidentate chelation site for metal ions. The rigid structure of the ring system ensures a well-defined spatial orientation, which is a crucial feature for constructing selective ligands.

This compound serves as an excellent starting material for creating complex ligands. The bromo position can be functionalized to introduce additional coordinating groups, thereby increasing the denticity and modifying the electronic properties of the resulting ligand. For example, coupling reactions can be used to attach pyridine, imidazole, or phosphine (B1218219) moieties, which can then participate in metal coordination.

Furthermore, this scaffold is used to develop ligands for biological targets, such as G-protein coupled receptors. In the development of orexin (B13118510) receptor (OXR) antagonists for potential PET imaging, derivatives of 6-fluoroquinoxaline (B159336) were synthesized. nih.gov The synthesis involved coupling the quinoxaline moiety to a diazepane scaffold, demonstrating its utility as a core fragment in designing molecules that coordinate with specific biological receptors. nih.govresearchgate.net The fluorine atom, in this context, can be used to fine-tune binding affinity and can also serve as a site for radiolabeling with ¹⁸F for use in molecular imaging probes. nih.gov

Scaffolds for Functional Materials and Organic Optoelectronics

The electron-deficient nature of the quinoxaline ring system, enhanced by the presence of the electronegative fluorine atom, makes this compound an outstanding candidate for building functional organic materials. smolecule.com Quinoxaline-containing molecules and polymers are widely explored in organic optoelectronics, where they often function as the electron-accepting (n-type) component. ambeed.com The bromine atom provides a convenient point for polymerization or for attaching other functional units to create donor-acceptor systems, which are fundamental to the operation of many organic electronic devices. bldpharm.com

Design and Synthesis of Organic Semiconductors

In the field of organic semiconductors, materials with high electron affinity and good charge transport characteristics are essential. Fluorinated quinoxalines are often incorporated into polymers to serve as the electron-deficient unit in donor-acceptor (D-A) copolymers. koreascience.kr The electron-withdrawing fluorine atoms lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the quinoxaline unit, which facilitates electron injection and transport.

The synthesis of these semiconducting polymers typically involves the Stille coupling or Suzuki coupling polymerization. koreascience.kr this compound is an ideal monomer precursor for such polymerizations. It can be coupled with an electron-rich (donor) comonomer, such as a benzodithiophene or fluorene (B118485) derivative, to create a D-A copolymer. The resulting polymers often exhibit narrow bandgaps and broad absorption spectra, which are desirable properties for applications in electronics.

Table of Representative Fluorinated Quinoxaline-Based Polymers and their Properties:

| Polymer Structure Principle | Monomers Used | Key Property | Application |

|---|---|---|---|

| Donor-Acceptor Copolymer | 2,6-bis(trimethyltin)-4,8-dioctyloxybenzo-[1,2-b:3,4-b']dithiophene (Donor) and 5,8-dibromo-6,7-difluoro-2,3-dihexylquinoxaline (Acceptor) | Optical Band Gap: 1.79 eV | Polymer Solar Cells koreascience.kr |

Applications in Electroluminescent Materials and Organic Solar Cells

The unique electronic properties of fluorinated quinoxaline derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

In OLEDs , materials that can efficiently convert electrical energy into light are required. While direct data on this compound in OLEDs is limited, analogous structures like 2-bromo-5-fluorobenzonitrile (B41413) have been used to synthesize emitters exhibiting thermally activated delayed fluorescence (TADF). ossila.com In one such example, a TADF dye was created through a two-step reaction involving nucleophilic aromatic substitution and Buchwald-Hartwig amination, leading to an OLED with an external quantum efficiency of 5%. ossila.com The quinoxaline scaffold itself is known to be a component of various fluorophores. researchgate.net

In OSCs , the goal is to efficiently convert light into electricity. This requires materials that absorb sunlight strongly and facilitate the separation of photogenerated excitons into free charge carriers. Donor-acceptor polymers based on fluorinated quinoxalines have shown great promise. For example, a polymer incorporating a 6,7-difluoro-quinoxaline unit achieved a power conversion efficiency (PCE) of 13.96% in an OSC. researchgate.net The high performance is attributed to the favorable energy level alignment and charge transport properties imparted by the fluorinated quinoxaline acceptor unit. The progress in the field is rapid, with some advanced OSCs reaching efficiencies near 20%. nih.gov

Performance of Devices Based on Fluorinated Quinoxaline Analogues:

| Device Type | Acceptor Unit | Key Performance Metric |

|---|---|---|

| Organic Solar Cell | 6,7-difluoro-2,3-dihexylquinoxaline based polymer | Power Conversion Efficiency (PCE): 13.96% researchgate.net |

| Organic Solar Cell | 6,7-difluoro-2,3-dihexylquinoxaline based polymer | Optical Band Gap (Eg): 1.74 eV koreascience.kr |

Development of Specialized Dyes and Pigments

The extended π-conjugated system of the quinoxaline core forms the basis for its use in dyes and pigments. ambeed.com The absorption and emission properties of these molecules can be precisely tuned by chemical modification. Functionalization using the bromo- and fluoro-positions of this compound allows for the rational design of chromophores with specific colors.

Attaching electron-donating or electron-withdrawing groups via the bromine handle can shift the absorption and fluorescence spectra across the visible range. Quinoxaline derivatives have been synthesized to act as fluorophores emitting in the blue, green, and even pink regions of the spectrum. researchgate.net Furthermore, their sensitivity to the chemical environment has led to their use as indicator dyes, which change color in response to stimuli such as pH changes. researchgate.net The inherent thermal and chemical stability of the quinoxaline ring is an additional advantage for applications in pigments, which require robust performance.

Design Principles for Molecular Probes and Chemical Tools

A molecular probe is a molecule designed to interact with and report on a specific target, often in a complex biological environment. This compound is an excellent scaffold for designing such probes due to its combination of a rigid core, sites for functionalization, and inherent electronic properties.

The design principles for creating molecular probes from this scaffold involve several key aspects:

Recognition Element: The quinoxaline core can be decorated with specific functional groups that recognize and bind to a target molecule, such as a protein receptor or a nucleic acid sequence. The bromine atom is the primary site for synthetically installing these recognition elements.

Reporter Group: The inherent fluorescence of some quinoxaline derivatives can serve as a reporting mechanism. researchgate.net Alternatively, the scaffold can be linked to other reporters, such as a fluorophore, a quencher, or a radioactive isotope.

Modulation of Interaction: The fluorine atom plays a critical role in modulating the electronic properties of the scaffold. Its electron-withdrawing nature can influence non-covalent interactions like hydrogen bonding and π-stacking, which are crucial for selective binding to a biological target.

PET Imaging Probes: A significant application is the development of Positron Emission Tomography (PET) probes. The fluorine atom allows for the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F). For instance, a 6-fluoroquinoxaline derivative was used to create a potential PET ligand for the orexin receptor. nih.gov Computational analysis was used to predict that the fluorine substitution would maintain high binding affinity, showcasing a rational design approach. nih.gov The bromine atom on the precursor would be replaced by a boronic ester to facilitate the final radiolabeling step. nih.govresearchgate.net

The combination of a synthetically accessible handle (bromine), a site for property modulation or radiolabeling (fluorine), and a rigid, electronically active core makes this compound a powerful platform for the rational design of sophisticated chemical tools for research and diagnostics.

Future Perspectives and Emerging Research Directions for 2 Bromo 5 Fluoroquinoxaline Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives is undergoing a paradigm shift towards greener and more efficient protocols. ekb.eg Future research will prioritize the development of methodologies that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. ijirt.org A significant focus is on transition-metal-free reactions, which offer an environmentally benign alternative to traditional metal-catalyzed processes that often involve costly, toxic, and difficult-to-remove catalysts. rsc.orgsemanticscholar.org

Emerging strategies include:

Visible-Light-Mediated Synthesis: Harnessing the energy of visible light, photocatalytic methods are being developed to construct the quinoxaline core under mild, ambient conditions. These reactions often proceed via single-electron transfer mechanisms and can be performed without metal catalysts. nih.gov

Organocatalysis: The use of small organic molecules as catalysts presents a sustainable approach, often allowing for high yields and selectivity in short reaction times. nih.gov

Green Solvents and Conditions: A move towards using water, ethanol, or ionic liquids as reaction media, as well as solvent-free conditions, is a key trend. ijirt.orgnih.gov Techniques like microwave and ultrasonic irradiation are also being employed to accelerate reactions and improve energy efficiency. ijirt.org

| Methodology | Catalyst Type | Key Advantages | Relevant Starting Materials |

| Visible-Light Photocatalysis | Often catalyst-free or organic dye | Mild reaction conditions, high atom economy, metal-free. nih.gov | o-phenylenediamines, benzoylacetonitriles. semanticscholar.org |

| Organocatalysis | Small organic molecules (e.g., acids) | Metal-free, low toxicity, often recyclable. nih.gov | 1,2-diamines, 1,2-carbonyl compounds. nih.gov |

| Microwave/Ultrasound | Varies (can be catalyst-free) | Rapid reaction times, reduced energy consumption. ijirt.org | o-phenylenediamines, α-halo ketones. |

| Green Solvents | Varies (nanoparticles, etc.) | Environmentally benign, improved safety profile. nih.govrsc.org | 1,2-diamines, 1,2-diketones. rsc.org |

Exploration of Unprecedented Reactivity and Complex Functionalization Pathways

The 2-bromo and 5-fluoro substituents on the quinoxaline ring are not merely passive components; they are gateways to a vast array of chemical transformations. The distinct electronic nature and reactivity of the C-Br and C-F bonds allow for selective and sequential functionalization, enabling the construction of highly complex molecular architectures.

Future research will focus on:

Selective Cross-Coupling: The C-Br bond at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkynyl, and amino groups. Research will aim to develop more versatile and robust catalytic systems for these transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoxaline ring, enhanced by the fluorine atom, facilitates nucleophilic aromatic substitution. wikipedia.org While the C-F bond is generally strong, its reactivity can be tuned. In SNAr reactions on electron-poor aromatic systems, fluoride (B91410) can be an excellent leaving group because the rate-limiting step is the initial nucleophilic attack, which is favored by highly electronegative substituents. youtube.commasterorganicchemistry.com This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles. Emerging research explores photoredox catalysis to enable SNAr on less activated (electron-neutral or rich) fluoroarenes. nih.gov